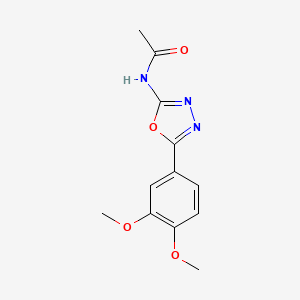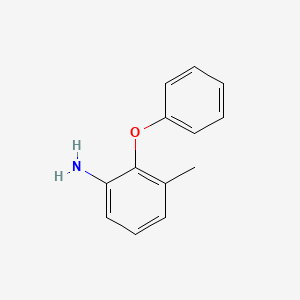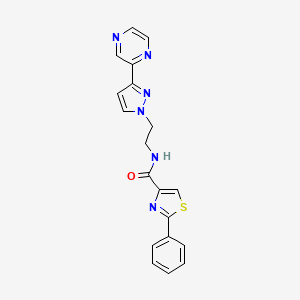
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of acetamide, which is an organic compound with a wide range of applications in scientific research. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals and agrochemicals .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through various chemical reactions involving the corresponding amines, acids, and other reagents . The exact process can vary depending on the specific structures and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their potential use in drug development, biochemistry, and physiological studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .Scientific Research Applications
Anticancer Properties
The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing anticancer agents. Researchers have explored the use of this compound as a potential anticancer drug. Specifically, the synthesized 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide demonstrated promising anticancer activity in vitro . Further investigations are warranted to explore its efficacy and mechanisms of action.
NF-κB Inhibition
The compound N-(tetrahydroquinolin-1-yl) amide (a derivative of our target compound) has potential as an NF-κB inhibitor. NF-κB plays a crucial role in inflammation and cancer progression. Inhibition of NF-κB could be valuable in anticancer drug research .
Metabolic and Immunological Diseases
Retinoid nuclear modulators derived from related compounds are essential agents for treating metabolic and immunological diseases. While not directly studied for our compound, this information highlights the broader relevance of similar structures .
Brain Disorders
Lipopolysaccharide (LPS)-induced inflammatory mediators, which may include derivatives of our compound, could have a beneficial impact on various brain disorders. Neuroinflammation involving microglial activation is a key factor in the pathogenesis of such diseases .
Muscle Relaxant Synthesis
The compound 3,4-dimethoxyphenylacetonitrile (a precursor) is employed in the preparation of the muscle relaxant papaverin. Although not directly related to our compound, it underscores the versatility of similar chemical motifs .
Delaying Pre-Harvest Sprouting in Wheat
A newly synthesized compound, N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-pentylcyclopentyl) acetamide, was tested for its effect on delaying pre-harvest sprouting (PHS) in wheat. As wheat is a vital grain crop globally, finding ways to reduce PHS and improve yield and quality is essential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXXORUKSMYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)


